Zinbo-5

Description

Significance of Zinc Ion Dynamics in Biological Systems

Zinc (Zn²⁺) is the second most abundant trace metal in humans after iron and is essential for all known organisms. rsc.orgwikipedia.org It is estimated that approximately 10% of the human proteome binds zinc, highlighting its widespread importance. wikipedia.orgnih.gov Zinc ions play critical roles in a vast array of biological processes, including gene expression regulation, DNA metabolism, protein synthesis, immune function, nerve signal transmission, and apoptosis. ontosight.airsc.orgwikipedia.orgnih.govmdpi.comopenaccessjournals.comnih.govoatext.com

Beyond its structural and catalytic roles, zinc also functions as a dynamic signaling molecule, akin to calcium. rsc.orgnih.govkoreamed.org Fluctuations in intracellular labile zinc concentrations, often referred to as "zinc transients" or "zinc waves," are involved in modulating various cellular signaling pathways, including those related to cell proliferation, differentiation, and migration. rsc.orgnih.gov Perturbed zinc homeostasis has been linked to the pathogenesis of several diseases, such as diabetes, Alzheimer's disease, and certain cancers. mdpi.comopenaccessjournals.comnih.gov The ability to monitor these dynamic changes in real-time is therefore fundamental to understanding zinc's biological roles and disease implications.

Historical Context of Small-Molecule Fluorescent Sensor Development for Zinc

The development of fluorescent sensors for metal ions in biological systems has a history rooted in the need for tools to visualize ions like calcium. acs.org Early efforts in the 1980s focused on developing binding-based fluorescent sensors for biologically relevant cations. nih.gov While probes for calcium became relatively well-established, the development of quantitative probes for intracellular zinc lagged behind. nih.govresearchgate.net

The design of small-molecule fluorescent sensors for zinc typically involves coupling a fluorophore (a molecule that emits light upon excitation) with a chelating group (a ligand that can bind to metal ions). nih.gov The binding of zinc ions to the chelator alters the photophysical properties of the fluorophore, resulting in a change in fluorescence intensity or wavelength. nih.gov Many early "turn-on" sensors for metal ions, including zinc, were based on the principle of photoinduced electron transfer (PET), where the binding of the metal ion suppresses an electron transfer process that would otherwise quench the fluorescence. nih.govnih.govacs.org

Over time, a variety of fluorophore platforms, including quinoline, fluorescein, and coumarin, have been utilized to develop fluorescent zinc probes. mdpi.comresearchgate.net Significant effort has been dedicated to improving the sensitivity, selectivity, and cellular permeability of these sensors for effective bioimaging. nih.govresearchgate.netrsc.org

Positioning of Benzoxazole-Based Fluorophores within Zinc Sensing Methodologies

Benzoxazole-containing ligands have emerged as promising scaffolds for the design of fluorescent probes for various analytes, including metal ions. iphy.ac.cnmdpi.com The benzoxazole (B165842) moiety can participate in chelation with zinc ions, influencing the probe's fluorescent properties. iphy.ac.cn

Within the landscape of zinc sensing methodologies, benzoxazole-based fluorophores contribute to the development of sensors with distinct characteristics. For instance, some benzoxazole-based probes have been designed to exhibit excited-state intramolecular proton transfer (ESIPT), which can offer advantages such as large Stokes shifts and ratiometric sensing capabilities. rsc.org Ratiometric sensors, which show a change in the ratio of fluorescence intensities at two different wavelengths upon ion binding, are particularly valuable as they allow for internal calibration, improving the accuracy of quantitative measurements and minimizing artifacts related to probe concentration or environmental factors. nih.gov

Zinbo-5 is a notable example of a benzoxazole-based fluorescent probe specifically designed for imaging intracellular zinc. nih.govresearchgate.net Its development marked a step forward in providing researchers with a tool to visualize and quantify dynamic changes in intracellular zinc concentrations, including its application in advanced microscopy techniques like two-photon excitation microscopy. nih.govresearchgate.net

This compound: A Benzoxazole-Based Fluorescent Probe for Zinc

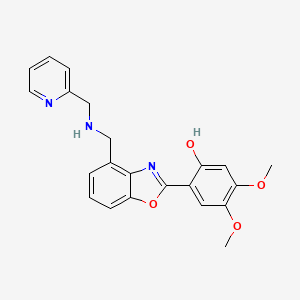

This compound is a small-molecule fluorescent sensor characterized by its benzoxazole core structure, specifically designed for the detection and imaging of zinc ions (Zn²⁺) in biological systems. nih.govresearchgate.net Its design incorporates features that enable it to bind to zinc ions and report on their presence through changes in its fluorescence properties.

Chemical Structure and Synthesis

The chemical structure of this compound is based on a benzoxazole-containing ligand. While the detailed synthesis involves specific chemical reactions to construct the benzoxazole core and append the zinc-chelating components, the fundamental design leverages the ability of the benzoxazole moiety and associated functional groups to coordinate with zinc ions. nih.govresearchgate.net The precise arrangement of donor atoms within the ligand is crucial for achieving selective and effective binding of Zn²⁺ over other biologically abundant metal ions.

Mechanism of Zinc Sensing

This compound operates as a fluorescent zinc sensor by undergoing changes in its electronic structure and photophysical properties upon binding to Zn²⁺. The sensing mechanism typically involves the coordination of the zinc ion to the chelating site within the this compound molecule. This binding event influences the excited-state dynamics of the fluorophore.

In many fluorescent sensors, including some benzoxazole-based ones, the sensing mechanism involves photoinduced electron transfer (PET). nih.govnih.govacs.org In a PET-based "turn-on" sensor, the fluorescence is quenched in the absence of the target ion due to electron transfer from a donor group (often part of the chelator) to the excited fluorophore. Upon binding of the metal ion, this electron transfer pathway is blocked or suppressed, leading to an increase in fluorescence intensity. nih.govacs.org While specific details of this compound's precise mechanism (e.g., PET, CHEF - Chelation-Enhanced Fluorescence, ICT - Intramolecular Charge Transfer, or ESIPT) would require detailed spectroscopic and theoretical studies, its response to zinc binding involves a significant change in fluorescence. nih.govresearchgate.net

This compound is described as a ratiometric zinc probe, meaning that zinc binding causes significant changes in both its excitation and emission maxima. nih.govresearchgate.net This ratiometric behavior is a key characteristic that allows for more accurate measurements of zinc concentration, as the ratio of fluorescence intensities at two different wavelengths is less susceptible to variations in probe concentration, cell thickness, or excitation light intensity compared to simple intensity-based probes. nih.gov

Photophysical Properties and Zinc Binding Affinity

This compound exhibits distinct photophysical properties that change upon binding to zinc ions. Key parameters include its excitation and emission wavelengths, fluorescence quantum yield, and zinc binding affinity (dissociation constant, Kd).

Upon binding to zinc, this compound shows significant changes in both its excitation and emission spectra. nih.govresearchgate.net This spectral shift is the basis for its ratiometric sensing capability. The fluorescence quantum yield, a measure of the efficiency of fluorescence emission, also changes upon zinc binding. This compound is reported to be a bright fluorescent reporter with a quantum yield of 0.1 in the zinc-bound form. nih.gov

The affinity of this compound for zinc ions is characterized by its dissociation constant (Kd). This compound exhibits a Kd for Zn²⁺ in the nanomolar range. nih.govacs.orgnih.gov This affinity is important because it determines the range of zinc concentrations that the probe can effectively sense. A Kd in the nanomolar range is suitable for detecting changes in labile zinc concentrations within cells, which are typically in the nanomolar to low micromolar range. rsc.orgacs.org The affinity of this compound for zinc is lower than that of most tight zinc-binding proteins, allowing it to report on the pool of free or weakly bound zinc ions. nih.govasm.org

Selectivity is another crucial photophysical property for a fluorescent probe intended for biological applications. This compound is designed to be selective for zinc ions over other biologically relevant metal ions, such as calcium (Ca²⁺), magnesium (Mg²⁺), iron (Fe²⁺/Fe³⁺), and copper (Cu²⁺), which are present in varying concentrations within cells and could potentially interfere with zinc detection. rsc.orgacs.org

Application in Zinc Imaging and Research Findings

This compound has been applied in fluorescence microscopy for imaging intracellular zinc in mammalian cells. nih.govresearchgate.netacs.org Its cell permeability allows it to enter living cells and report on intracellular zinc dynamics. nih.govresearchgate.net

One significant application of this compound has been in emission ratio imaging experiments. nih.govresearchgate.netacs.org By measuring the ratio of fluorescence intensities at two different emission wavelengths, researchers can quantify changes in intracellular zinc concentration more reliably. nih.gov

Furthermore, this compound has been shown to be well-suited for two-photon excitation microscopy (TPEM) ratio imaging. nih.govresearchgate.netacs.org TPEM offers advantages for imaging in thicker tissues and reduces photodamage compared to conventional one-photon microscopy. iphy.ac.cn The successful application of this compound in TPEM has enabled the visualization of changes in intracellular zinc concentration within optical sections of single cells. nih.govresearchgate.netacs.org This was noted as an early example of two-photon excitation microscopy applied to ratiometric imaging of zinc. nih.govresearchgate.netacs.org

Research findings using this compound have contributed to understanding zinc dynamics in various biological contexts. For instance, this compound has been used to study rapid and dynamic changes in intracellular zinc in response to external stimuli in organisms like Candida albicans, localizing to non-vacuolar intracellular membrane structures, including the endoplasmic reticulum. frontiersin.orgresearchgate.net Studies have shown that the this compound cellular zinc pool can be responsive to extracellular zinc levels. frontiersin.org this compound has also been utilized in high-throughput screens to identify compounds that interfere with fungal zinc homeostasis, where changes in this compound fluorescence indicated alterations in labile intracellular zinc. nih.govasm.org

While this compound is a valuable tool, like other fluorescent probes, its application requires careful consideration of potential artifacts and proper calibration for accurate interpretation of results. springernature.com

Data Table: Photophysical Properties and Zinc Binding of this compound

| Property | Value/Description | Source |

| Fluorophore Class | Benzoxazole-based | nih.govresearchgate.net |

| Sensing Mechanism | Ratiometric (changes in excitation and emission) | nih.govresearchgate.net |

| Quantum Yield (Zn-bound) | 0.1 | nih.gov |

| Dissociation Constant (Kd for Zn²⁺) | Nanomolar range (~2.2 nM reported in one study) | nih.govacs.orgnih.gov |

| Selectivity | Selective for Zn²⁺ over some other metal ions | rsc.orgacs.org |

| Cell Permeability | Yes | nih.govresearchgate.net |

| Suitable Microscopy | Fluorescence Microscopy, Two-Photon Microscopy | nih.govresearchgate.netacs.org |

Note: Specific excitation and emission maxima may vary depending on the environment and zinc concentration, consistent with its ratiometric nature.

Structure

3D Structure

Properties

Molecular Formula |

C22H21N3O4 |

|---|---|

Molecular Weight |

391.4 g/mol |

IUPAC Name |

4,5-dimethoxy-2-[4-[(pyridin-2-ylmethylamino)methyl]-1,3-benzoxazol-2-yl]phenol |

InChI |

InChI=1S/C22H21N3O4/c1-27-19-10-16(17(26)11-20(19)28-2)22-25-21-14(6-5-8-18(21)29-22)12-23-13-15-7-3-4-9-24-15/h3-11,23,26H,12-13H2,1-2H3 |

InChI Key |

HOQIXOFZRLVXFJ-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C(=C1)C2=NC3=C(C=CC=C3O2)CNCC4=CC=CC=N4)O)OC |

Origin of Product |

United States |

Single Crystal X Ray Diffraction for Definitive Complex Structure

Determining the precise structure of the complex formed between a fluorescent sensor and its target ion is crucial for understanding the sensing mechanism at a molecular level. Single crystal X-ray diffraction is a powerful technique employed for this purpose, providing definitive information about the coordination environment and stoichiometry of the metal-ligand complex.

In the case of Zinbo-5, single crystal X-ray diffraction studies have been utilized to confirm the structure and the binding mode with zinc ions scbt.com. These studies have experimentally verified the stoichiometry of the this compound-zinc complex. Research findings indicate that this compound binds to Zn²⁺ in a 1:1 ratio, forming a complex where one molecule of this compound coordinates with one zinc ion scbt.comwikipedia.org. This structural information obtained from X-ray diffraction is vital for validating proposed sensing mechanisms, such as how the coordination event triggers the observed changes in fluorescence.

Reversibility of Zinc Binding and Implications for Dynamic Monitoring

A critical characteristic for a fluorescent sensor intended for monitoring dynamic changes in ion concentration is the reversibility of its binding to the target ion. Reversible binding allows the sensor to respond rapidly and proportionally to both increases and decreases in the concentration of the analyte.

The binding of Zinbo-5 to zinc ions has been shown to be reversible nih.gov. This reversibility is typically demonstrated through the use of competing chelators, such as ethylenediaminetetraacetic acid (EDTA) scbt.com. When EDTA, which has a high affinity for zinc, is added to a solution containing the this compound-zinc complex, the zinc ions are sequestered by EDTA, causing the this compound to release the bound zinc and revert to its unbound, low-fluorescence state scbt.com. This restoration of the original fluorescence properties upon removal of zinc confirms the reversible nature of the interaction.

The reversibility of zinc binding by this compound is fundamental for its application in dynamic monitoring of labile zinc pools in various systems, including biological environments like living cells linguateca.ptnih.govwikipedia.org. Because the binding is not permanent, this compound can track fluctuations in intracellular or extracellular zinc concentrations over time, providing valuable insights into zinc homeostasis and signaling pathways. This capability makes this compound a useful tool for real-time imaging and analysis of zinc dynamics.

Advanced Imaging Applications of Zinbo 5 in Biological Systems

Ratiometric Imaging Modalities Using Zinbo-5

Ratiometric imaging is a technique that uses the ratio of fluorescence intensities at two different wavelengths to quantify analyte concentration, which helps to minimize artifacts caused by variations in probe concentration, cell thickness, or excitation light intensity acs.org. This compound is a ratiometric probe, meaning its fluorescence properties change predictably upon binding with zinc ions, allowing for quantitative measurements. Upon Zn²⁺ binding, this compound exhibits significant changes in both excitation and emission maxima researchgate.net. Specifically, the emission wavelength undergoes a red shift from 407 nm to 443 nm upon binding to Zn²⁺ acs.org. This shift enables ratiometric measurements, typically by monitoring the ratio of emission intensities at two distinct wavelengths, such as 445 nm and 402 nm, when excited at a single wavelength amazonaws.comrsc.org. This ratiometric approach has been demonstrated in fluorescence microscopy experiments on mammalian cells to reveal changes in intracellular zinc concentration researchgate.netnih.gov.

Two-Photon Excitation Microscopy for Deep-Tissue Imaging

Two-photon excitation microscopy (TPEM) is an advanced imaging technique that offers advantages for imaging deeper within biological tissues compared to conventional one-photon microscopy researchgate.netnih.gov. This compound is well-suited for TPEM, making it a valuable probe for studying zinc dynamics in thicker samples researchgate.netnih.gov.

Principles of Two-Photon Excitation for this compound

Two-photon excitation occurs when a fluorophore absorbs two photons of lower energy simultaneously, typically in the near-infrared (NIR) range, to reach an excited state researchgate.netnih.gov. This is in contrast to one-photon excitation, where a single photon of higher energy is absorbed. The probability of two-photon absorption is significantly lower than one-photon absorption and is only significant at the focal point of a high-intensity pulsed laser nih.gov. For this compound, excitation with NIR light allows for fluorescence emission that can be detected to visualize the probe's location and its interaction with zinc ions researchgate.netnih.gov. This compound has been demonstrated to be suitable for two-photon excitation microscopy ratio imaging researchgate.netnih.gov.

Advantages in Spatial Resolution and Penetration Depth

TPEM offers several advantages for biological imaging. The nonlinear nature of two-photon absorption confines the excitation to the focal volume, resulting in intrinsic 3D resolution without the need for a confocal pinhole nih.gov. This leads to reduced out-of-focus fluorescence and scattering, improving image clarity and contrast nih.gov. Furthermore, using NIR excitation light minimizes scattering and absorption by biological tissues compared to visible light, allowing for deeper penetration into samples researchgate.netnih.gov. This is particularly beneficial for imaging in thicker specimens or even in vivo to some extent, although this compound's applications are primarily demonstrated ex vivo and in cultured cells researchgate.netnih.govamazonaws.com. The reduced scattering also leads to less photodamage and phototoxicity outside the focal plane, which is advantageous for imaging live cells over extended periods researchgate.netnih.gov.

Real-Time Monitoring of Intracellular Zinc Dynamics

This compound is cell-permeable, allowing it to enter living cells and report on intracellular zinc concentrations researchgate.netnih.gov. Its ratiometric nature and sensitivity to zinc in the nanomolar range make it suitable for monitoring dynamic changes in labile intracellular zinc pools in real-time researchgate.netnih.govrsc.org. Studies have demonstrated the utility of this compound in monitoring changes in intracellular Zn²⁺ concentration in mammalian cells, such as fibroblast cells researchgate.netnih.govamazonaws.comrsc.org. By measuring the ratio of fluorescence emissions at different wavelengths, researchers can quantitatively assess how intracellular zinc levels fluctuate in response to various stimuli amazonaws.com. This capability is crucial for understanding the role of zinc as a signaling molecule and its involvement in various cellular processes rsc.org.

Application in Ex Vivo Tissue Imaging

While primarily characterized in cell culture, this compound's properties suggest potential for application in ex vivo tissue imaging. Ex vivo imaging involves the examination of tissues that have been removed from a living organism nih.gov. The ability of this compound to function with two-photon excitation is advantageous for imaging in thicker tissue sections, as TPEM provides improved penetration depth compared to conventional microscopy researchgate.netnih.gov. Although direct examples of this compound being used specifically for ex vivo tissue imaging in the provided search results are limited, its successful application in mammalian cells and its compatibility with TPEM, a technique used for imaging in tissue, indicate its potential in this area researchgate.netnih.govnih.govmit.edu. Research using other fluorescent probes and imaging techniques demonstrates the feasibility and importance of ex vivo tissue imaging for understanding biological processes and evaluating the distribution of substances within tissues nih.govdovepress.comresearchgate.netnih.gov. Given this compound's characteristics as a zinc sensor suitable for TPEM, it could potentially be applied to study zinc distribution and dynamics in excised tissue samples, contributing to the understanding of zinc's role in tissue-level physiology and pathology without involving human clinical context.

Cellular and Subcellular Applications of Zinbo 5 in Academic Research

Investigation of Intracellular Zinc Homeostasis in Model Cell Lines

Maintaining precise intracellular zinc homeostasis is crucial for cell survival and function, as zinc is an essential micronutrient involved in numerous enzymatic and structural roles, as well as signaling pathways. frontiersin.orgfrontiersin.orgresearchgate.netfrontiersin.org Zinbo-5 has been instrumental in studying how cells regulate their internal zinc levels in response to various stimuli.

Fibroblast Cell Models for Zinc Flux Studies

Fibroblast cells have been employed as a model system to demonstrate the utility of this compound in visualizing changes in intracellular zinc concentration. Studies using this compound in mammalian cells, including fibroblasts, have shown its ability to permeate the cell membrane and report on changes in cytosolic labile Zn2+ induced by agents that affect zinc homeostasis, such as the zinc ionophore zinc pyrithione (B72027) (ZPT) and the chelator N,N,N',N'-tetrakis(2-pyridylmethyl)ethylenediamine (TPEN). nih.govacs.orgrsc.org The ratiometric nature of this compound allows for quantitative analysis of these zinc fluctuations within single cells, independent of probe concentration. researchgate.netnih.govacs.orgnih.gov

Yeast Cell Models (e.g., Candida albicans) for Fungal Zinc Metabolism

This compound has been extensively applied in yeast models, particularly in the opportunistic fungal pathogen Candida albicans, to explore fungal zinc metabolism and homeostasis. asm.orgsemanticscholar.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.netresearchgate.netoup.comasm.orgplos.org In C. albicans, this compound has been used to track changes in labile zinc levels in response to compounds that alter zinc homeostasis. semanticscholar.orgfrontiersin.org Research has shown that the this compound signal in C. albicans is responsive to extracellular zinc levels. frontiersin.orgfrontiersin.org

Studies have utilized this compound to investigate the effects of novel zinc-attenuating compounds (ZACs) on intracellular zinc levels in C. albicans. These studies demonstrated that certain ZACs induce a decrease in available intracellular zinc, as evidenced by a reduction in this compound fluorescence signal, suggesting that these compounds act intracellularly by binding zinc. asm.org

Table 1: Effect of Zinc-Attenuating Compounds (ZACs) and Chelators on Intracellular Labile Zinc in C. albicans asm.orgasm.org

| Compound | Concentration | Effect on this compound Fluorescence (Indicative of Labile Zinc) |

| TPEN | 1.3 μg/ml | Decreased |

| ZAC989 | 9 μg/ml | Time-dependent decrease |

| ZAC307 | 7 μg/ml | Decreased (faster than ZAC989) |

| EDTA | 15 μg/ml | No reduction |

| 19ak | 1 μg/mL | Approximately 59.6% decrease |

Furthermore, this compound has been used in high-throughput screens in Saccharomyces cerevisiae to identify small molecules that interfere with zinc homeostasis. semanticscholar.orgplos.org In these studies, this compound fluorescence, indicative of labile zinc, was often found to be inversely related to the expression of a zinc-responsive GFP reporter, confirming that the identified compounds were indeed affecting intracellular zinc availability. plos.orgsemanticscholar.orgplos.org

Subcellular Localization Studies of this compound

Understanding the distribution of labile zinc within different cellular compartments is crucial for deciphering its roles in specific cellular processes. This compound has been employed to investigate the subcellular localization of labile zinc pools.

Imaging of Zinc within Endoplasmic Reticulum and Internal Membrane Systems

Research in Candida albicans has shown that this compound localizes to the internal membrane system, including the endoplasmic reticulum (ER). asm.orgfrontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Co-staining experiments with dyes known to target internal membranes, such as DiOC6(3), have demonstrated co-localization with this compound fluorescence in C. albicans. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Specifically, this compound fluorescence has been observed as a ring surrounding the nucleus, consistent with the location of the perinuclear ER. frontiersin.orgresearchgate.net This localization allows this compound to report on the zinc pool within these compartments. asm.orgfrontiersin.orgfrontiersin.org Studies have indicated that the ER can serve as an intracellular zinc store, and this compound has been used to observe rapid mobilization of ER-stored zinc in response to stimuli like glucose availability in C. albicans. frontiersin.orgfrontiersin.orgresearchgate.net

Exclusion from Specific Organelles (e.g., Vacuole in Fungi)

Importantly, studies in Candida albicans have demonstrated that this compound is excluded from the fungal vacuole. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net Co-staining with vacuolar membrane stains like FM4-64 has confirmed that this compound fluorescence does not overlap with the vacuolar compartment. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This exclusion is significant because the fungal vacuole is known to be a major storage site for zinc in yeast. plos.orgsemanticscholar.org Therefore, this compound specifically reports on non-vacuolar labile zinc pools in fungi, including those within the ER and other internal membranes. frontiersin.orgfrontiersin.org Similarly, in Plasmodium falciparum-infected erythrocytes, this compound fluorescence was not observed in the acidic food vacuole, which is consistent with the probe's pH sensitivity and suggests limited or no detectable labile zinc in this compartment using this compound under experimental conditions. nih.gov

Interrogation of Zinc Signaling Pathways

Emerging evidence suggests that zinc acts as a signaling molecule in addition to its structural and enzymatic roles. frontiersin.orgfrontiersin.orgresearchgate.netrsc.org this compound has been utilized to investigate the involvement of zinc in intracellular signaling pathways, particularly in Candida albicans. Research using this compound has provided evidence for a link between the cyclic AMP (cAMP)/PKA pathway and zinc signaling in this fungus. frontiersin.orgfrontiersin.orgresearchgate.net Glucose stimulation, which triggers a cAMP spike in C. albicans, resulted in rapid intracellular zinc mobilization detectable by this compound fluorescence. frontiersin.orgfrontiersin.orgresearchgate.netresearchgate.net This "zinc flux" was found to be dependent on the PKA pathway, as it could be stimulated by phosphodiesterase inhibitors and blocked by inhibitors of adenylate cyclase or PKA. frontiersin.orgfrontiersin.orgresearchgate.net A similar mobilization of intracellular zinc was observed upon stimulation with extracellular zinc, although this effect was found to be cAMP-independent. frontiersin.orgfrontiersin.orgresearchgate.net These findings, facilitated by the use of this compound, represent a significant step in establishing a role for zinc in signaling within the fungal kingdom. frontiersin.orgfrontiersin.org

Compounds that interfere with zinc homeostasis, as identified using probes like this compound, can also provide insights into signaling pathways. For instance, certain antifungal compounds have been shown to decrease labile zinc levels in C. albicans, potentially impacting zinc-dependent processes crucial for fungal growth and pathogenesis. oup.comasm.org

Linkages to Cyclic AMP/Protein Kinase A (PKA) Pathways

Academic research utilizing this compound has revealed connections between intracellular zinc mobilization and the cyclic AMP (cAMP)/Protein Kinase A (PKA) signaling pathway, particularly in fungal pathogens. Studies in Candida albicans have provided evidence for a link between cAMP/PKA and zinc signaling. frontiersin.orgresearchgate.netnih.govnih.gov Glucose stimulation, known to induce a cAMP spike in this fungus, leads to rapid intracellular zinc mobilization, observable through changes in this compound fluorescence. frontiersin.orgresearchgate.netnih.govnih.gov This "zinc flux" can be enhanced by phosphodiesterase inhibitors and suppressed by inhibiting adenylate cyclase or PKA, indicating the involvement of the cAMP/PKA pathway. frontiersin.orgresearchgate.netnih.govnih.gov The cell-permeable cAMP analog, dibutyryl cAMP, has also been shown to trigger zinc release at levels comparable to phosphodiesterase inhibition, further supporting the role of cAMP/PKA pathway activation in inducing intracellular zinc release in C. albicans. nih.gov This represents a significant finding, establishing a link between cAMP signaling and zinc homeostasis in a human fungal pathogen. frontiersin.orgresearchgate.netnih.govnih.gov

Response to Exogenous Zinc Modulators and Chelating Agents

This compound is frequently employed to assess the impact of exogenous agents that modulate intracellular zinc levels, such as zinc modulators and chelating agents. The probe's fluorescence intensity is indicative of labile intracellular zinc ions. nih.govoup.comsemanticscholar.org A decrease in this compound fluorescence signal suggests the chelation or sequestration of intracellular zinc ions by the applied compound. oup.comnih.gov

Studies have used this compound to monitor changes in intracellular zinc upon treatment with known chelating agents like EDTA and TPEN. As expected, EDTA treatment typically results in low this compound fluorescence due to its high affinity for zinc, while zinc-pyrithione, an ionophore that increases intracellular zinc, leads to high this compound fluorescence. nih.govsemanticscholar.org

Furthermore, this compound has been instrumental in evaluating the cellular effects of novel compounds designed to interfere with zinc homeostasis. For example, in Candida auris, a concentration-dependent decrease in intracellular zinc levels, as monitored by this compound fluorescence, was observed upon administration of a novel zinc-chelating compound, APC6. oup.comnih.gov This decrease in fluorescence signal indicated the chelation of intracellular zinc ions by APC6. oup.comnih.gov Similar experiments using this compound have shown that zinc-attenuating compounds (ZACs) like ZAC307 and ZAC989 are cell-permeative and bind intracellular zinc in Candida albicans, evidenced by a decrease in this compound fluorescence. asm.org The extracellular chelator EDTA, under the same conditions, did not reduce this compound fluorescence, reinforcing that ZACs act intracellularly. asm.org

The response of this compound fluorescence to these agents allows researchers to infer whether a compound is affecting the labile intracellular zinc pool, providing insights into its mechanism of action. asm.orgnih.govoup.comsemanticscholar.orgnih.gov

Here is a table summarizing representative data on the effect of various agents on this compound fluorescence:

| Agent | Organism | Effect on this compound Fluorescence | Implication on Intracellular Labile Zinc | Source |

| Glucose | C. albicans | Decrease | Mobilization/Release | frontiersin.orgresearchgate.netnih.govnih.gov |

| Extracellular Zinc | C. albicans | Increase | Uptake/Accumulation | frontiersin.orgresearchgate.netnih.govnih.gov |

| EDTA | S. cerevisiae | Low | Chelation/Decrease | nih.govsemanticscholar.org |

| EDTA | C. albicans | No Reduction (Extracellular) | Limited Intracellular Effect | asm.org |

| TPEN | S. cerevisiae | Low | Chelation/Decrease | nih.govsemanticscholar.org |

| TPEN | C. auris | Decrease | Chelation/Decrease | oup.comnih.gov |

| TPEN | C. albicans | Decrease | Chelation/Decrease | asm.org |

| Zn-Pyrithione | S. cerevisiae | High | Increase | nih.govsemanticscholar.org |

| APC6 | C. auris | Concentration-dependent Decrease | Chelation/Decrease | oup.comnih.gov |

| ZAC307 | C. albicans | Decrease | Intracellular Binding/Chelation | asm.org |

| ZAC989 | C. albicans | Decrease | Intracellular Binding/Chelation | asm.org |

| Atovaquone (B601224) | A. fumigatus | Decrease | Decrease | arvojournals.org |

Role of this compound in Investigating Microbial Zinc Homeostasis and Pathogenicity

This compound plays a crucial role in academic research focused on understanding microbial zinc homeostasis and its connection to pathogenicity, particularly in fungal and parasitic organisms. Maintaining precise zinc homeostasis is vital for the survival and virulence of microbial pathogens. frontiersin.orgnih.govresearchgate.net this compound allows researchers to visualize and quantify labile intracellular zinc, providing insights into how microbes acquire, store, and utilize this essential metal within the host environment. asm.orgfrontiersin.orgresearchgate.netnih.govresearchgate.netnih.govsemanticscholar.orgnih.govarvojournals.orgnih.gov

In Candida albicans, this compound has been used to study the dynamic changes in intracellular zinc in response to environmental zinc levels and signaling pathways like the cAMP/PKA pathway, as discussed previously. frontiersin.orgresearchgate.netnih.govnih.gov The probe's localization to the internal membrane system, including the endoplasmic reticulum, highlights the importance of specific organelles in fungal zinc handling. asm.orgfrontiersin.orgresearchgate.netnih.govresearchgate.net

This compound has also been employed in high-throughput screens to identify compounds that interfere with fungal zinc homeostasis. nih.govsemanticscholar.org By monitoring this compound fluorescence in conjunction with reporter constructs sensitive to zinc levels, researchers can identify agents that cause a decrease in labile intracellular zinc. nih.govsemanticscholar.org This approach has helped identify compounds that may act as zinc sequestering or chelating agents within the cell, or inhibitors of zinc uptake or trafficking mechanisms. nih.gov For instance, studies using this compound showed that atovaquone treatment in Aspergillus fumigatus leads to a decrease in labile intracellular zinc. arvojournals.org

Beyond fungi, this compound has been applied to investigate zinc dynamics in parasites like Plasmodium falciparum, the causative agent of malaria. Fluorescence microscopy using this compound has shown that a significant amount of zinc is freely available within the cytosol and mitochondria of the parasite, with lower levels in nuclear regions. nih.gov this compound, along with other zinc-responsive dyes, has revealed a delayed exponential increase in chelator-accessible zinc during the parasite's final lifecycle stage, coinciding with high levels of DNA replication. nih.gov The use of this compound in conjunction with chelators like TPEN confirms that the observed fluorescence is due to intracellular zinc binding. nih.gov

The application of this compound in these studies underscores its utility in unraveling the complex mechanisms of zinc homeostasis in microbes and its critical role in their pathogenicity. By providing a means to visualize and quantify labile zinc pools, this compound contributes significantly to the understanding of host-pathogen interactions and the development of potential antimicrobial strategies targeting zinc metabolism. asm.orgnih.govoup.comsemanticscholar.orgnih.govarvojournals.orgresearchgate.netnih.gov

Structure Activity Relationship Sar Studies and Rational Design Principles

Rational Design Strategies for Optimizing Zinbo-5 Performance

The design of this compound is a prime example of a rational approach to creating a ratiometric fluorescent sensor. nih.gov Ratiometric sensors are advantageous as the ratio of fluorescence intensities at two different wavelengths is measured, which provides a built-in correction for variations in probe concentration, excitation intensity, and photobleaching.

The key design elements of this compound include:

A Benzoxazole (B165842) Fluorophore: This heterocyclic moiety was chosen for its favorable photophysical properties, including a high quantum yield upon zinc binding. nih.gov Benzoxazole derivatives are known for their fluorescence, which can be modulated by chemical modifications. periodikos.com.bracs.org

A Hydroxyphenyl Group: This component is integral to the ratiometric sensing mechanism. Upon zinc binding, a change in the excited-state intramolecular proton transfer (ESIPT) process is thought to occur, leading to shifts in the excitation and emission spectra.

A Zinc Chelator: The (2-pyridylmethyl)aminomethyl group provides the primary binding site for zinc. This chelator was selected for its high affinity and selectivity for Zn²⁺. The nitrogen atoms of the pyridine (B92270) and the secondary amine, along with the oxygen from the hydroxyphenyl group, likely form a stable complex with the zinc ion.

The combination of these structural features results in a sensor that exhibits a significant and measurable change in its fluorescence spectrum upon binding to zinc, making it an excellent choice for ratiometric imaging. amazonaws.com

Derivatization Strategies for Tuned Photophysical Properties and Targeting

While specific derivatization of this compound is not detailed in the available search results, the principles of modifying fluorescent probes to fine-tune their properties are well-established and can be applied to the this compound scaffold. These strategies generally fall into two categories: tuning photophysical properties and introducing targeting moieties.

Tuning Photophysical Properties: Modifications to the core benzoxazole structure or the appended phenyl ring could be used to alter the excitation and emission wavelengths, Stokes shift, quantum yield, and two-photon absorption cross-section. For example, the introduction of electron-donating or electron-withdrawing groups on the aromatic rings can shift the fluorescence to longer wavelengths, which is often desirable for biological imaging to minimize background fluorescence and increase tissue penetration. periodikos.com.br

Targeting Strategies: To direct this compound to specific subcellular compartments, it could be conjugated to a targeting moiety. This approach enhances the spatial resolution of zinc sensing within the cell. Potential targeting groups include:

Mitochondria-targeting groups: Cations such as a triphenylphosphonium group could be appended to direct the probe to the mitochondria.

Nucleus-targeting groups: A nuclear localization signal peptide could be attached.

Endoplasmic reticulum-targeting groups: Specific sulfonamide groups have been shown to cause accumulation in the endoplasmic reticulum.

These derivatization strategies would expand the utility of the this compound platform for more sophisticated studies of subcellular zinc dynamics.

Theoretical and Computational Investigations of Zinbo 5

Density Functional Theory (DFT) Calculations for Electronic Structure and Photophysics

Density Functional Theory (DFT) calculations are widely employed to investigate the electronic structure and photophysical properties of Zinbo-5. These calculations can provide information about the molecule's ground and excited states, molecular orbitals (such as HOMO and LUMO), and transition energies, which are crucial for understanding its absorption and emission characteristics. DFT calculations have been used to support the observed photophysical characteristics of this compound, such as its fluorescence enhancement upon zinc binding. researchgate.netresearchgate.net Specifically, DFT has helped to explain phenomena like Photoinduced Electron Transfer (PeT), which is often involved in the "turn-on" fluorescence mechanism of such sensors upon binding to a target ion like Zn²⁺. researchgate.netresearchgate.netcolab.ws Theoretical investigations can establish relationships between the structure and optical properties of probes, offering key information for designing effective ratiometric two-photon fluorescence (RTPF) probes. sci-hub.se Calculations, such as those using the B3LYP functional and 6-31G* basis sets, can provide geometry-optimized structures and insights into electronic properties. sci-hub.segatech.edu

Molecular Docking Studies of this compound and Metal Ion Interactions

Molecular docking studies are computational techniques used to predict the preferred orientation and binding affinity of a molecule (like this compound) to a receptor (like a metal ion). These studies are essential for understanding the nature and strength of the interaction between this compound and metal ions, particularly Zn²⁺. Molecular docking can help to elucidate the binding stoichiometry and the specific atoms involved in the coordination of the metal ion by the sensor molecule. ukm.edu.my While the provided search results mention molecular docking in the context of other compounds being investigated for anticancer properties and CDK-2 binding affinity researchgate.net, the principle applies to understanding this compound's interaction with metal ions as well, focusing on the binding site and energy. Studies on related zinc sensors also utilize computational methods to understand binding selectivity and response. researchgate.net

Simulations of this compound Interactions with Biological Macromolecules or Low Molecular Weight Ligands

Simulations of this compound interactions with biological macromolecules or low molecular weight ligands are important for understanding its behavior in complex biological environments. Biological systems contain various molecules that can interact with fluorescent sensors, potentially affecting their localization, sensitivity, and selectivity. Low molecular weight ligands (LMWLs), such as glutathione, citrate, malate, ATP, and amino acids, are abundant in cells and can form stable complexes with transition metal ions, influencing metal ion homeostasis and potentially competing with or forming ternary complexes with fluorescent probes like this compound. nih.govkcl.ac.uknih.govudl.catbiorxiv.orgbiorxiv.org Studies have investigated the interaction of this compound with the low molecular weight component of the exchangeable cellular zinc pool. nih.govnih.govudl.catbiorxiv.orgbiorxiv.orgacs.orgacs.org Computational studies can help predict how this compound interacts with these endogenous ligands and with proteins, which is crucial for accurate interpretation of fluorescence signals in live cells. udl.catbiorxiv.org While specific detailed simulation data for this compound's interaction with a wide range of macromolecules wasn't extensively detailed in the search results, the importance of considering these interactions for accurate biological sensing is highlighted. udl.catbiorxiv.org

Predictive Modeling for Sensor Design and Optimization

Computational methods, including predictive modeling, are valuable tools for the rational design and optimization of fluorescent sensors like this compound. By simulating the effects of structural modifications on the electronic properties, photophysics, and metal ion binding affinity, researchers can predict the performance of new sensor designs before experimental synthesis. This iterative process of computational design and experimental validation can significantly accelerate the development of sensors with improved sensitivity, selectivity, and desired photophysical characteristics, such as enhanced two-photon absorption cross-sections for advanced microscopy applications. sci-hub.seresearchgate.netnih.govacs.org Theoretical investigations are helpful in establishing structure-property relationships, providing key information for designing effective probes. sci-hub.se Computational results facilitate the rational design and experimental construction of efficient ratiometric two-photon fluorescence (RTPF) probes for sensing and imaging applications in living cells and tissues. sci-hub.se

Compound Names and PubChem CIDs

While a specific PubChem CID for this compound was not directly found in the search results, its structure is depicted in some sources, identifying it as a benzoxazole-based ratiometric zinc probe. researchgate.netresearchgate.netcolab.wsacs.org For other compounds mentioned in the context of zinc sensing or computational studies, their PubChem CIDs would need to be individually searched if required for a comprehensive table. However, based on the strict instruction to focus solely on this compound and the provided outline, the table will list this compound and any other compounds explicitly mentioned alongside this compound in the context of the outlined sections, if their CIDs can be found. Given the focus and the search results, a comprehensive list of all compounds mentioned in the search snippets is not required, only those directly relevant to this compound's computational studies as per the outline.

Q & A

Q. What experimental protocols are recommended for measuring intracellular zinc dynamics using Zinbo-5?

this compound is a fluorescent zinc probe that requires specific handling. Protocols involve incubating fungal cells (e.g., Candida albicans) with this compound (5–10 μM) for 30 minutes in PBS, followed by fluorescence measurement at excitation/emission wavelengths of 355/485 nm. Parallel controls with zinc chelators (e.g., TPEN) and zinc-supplemented media are essential to validate specificity .

Q. How does this compound distinguish free Zn²⁺ from other divalent cations in fungal cells?

this compound’s selectivity for Zn²⁺ is confirmed through competition assays. Pre-treatment with EDTA (a broad-spectrum chelator) removes non-specific metal ions, while Zn²⁺-supplemented conditions restore fluorescence. Studies show that this compound fluorescence correlates with intracellular Zn²⁺ levels, unaffected by Fe²⁺ or Ca²⁺ .

Q. What are the limitations of this compound in high-throughput screening (HTS)?

While this compound is effective in static assays, its fluorescence intensity can vary under dynamic conditions (e.g., pH changes or oxidative stress). Baseline normalization against controls (e.g., GFP fluorescence) is critical to account for non-specific effects, as seen in HTS data where β-estradiol increased this compound signals by 10-fold but also altered GFP fluorescence .

Advanced Research Questions

Q. How can contradictory fluorescence data from this compound assays be resolved?

Contradictions often arise from off-target drug interactions. For example, β-estradiol and EDTA both elevate this compound fluorescence but via distinct mechanisms: β-estradiol disrupts zinc homeostasis, while EDTA chelates extracellular Zn²⁺. To differentiate, use secondary probes (e.g., DiOC6(3) for endoplasmic reticulum localization) and ICP-MS to quantify total zinc .

Q. What methodologies optimize this compound for studying zinc mobilization during fungal stress responses?

Combine this compound with stressors like DTT (induces ER stress) and cAMP pathway activators. In C. albicans, DTT treatment reduced this compound fluorescence by 27%, indicating ER-specific zinc release. Time-lapse imaging and ratiometric analysis (this compound/GFP ratios) improve temporal resolution .

Q. How do zinc-chelating compounds like 19ak affect this compound signals in antifungal drug development?

Compounds such as 19ak compete with this compound for Zn²⁺ binding, reducing fluorescence intensity. Dose-response assays (6-hour incubation with 19ak) show a linear correlation between compound concentration and signal attenuation, validated via confocal microscopy .

Q. What statistical frameworks are suitable for analyzing this compound fluorescence datasets?

Use mixed-effects models to account for batch variability in HTS. For example, in multi-drug screens, normalize this compound fluorescence to GFP controls and apply ANOVA with post-hoc Tukey tests to identify significant outliers (e.g., β-estradiol’s 10-fold increase vs. controls) .

Methodological Guidance

- Experimental Design : Include zinc-depleted (TPEN-treated) and zinc-replete controls. For kinetic studies, use microplate readers with temperature control (30°C for fungal cultures) .

- Data Interpretation : Address autofluorescence by subtracting background signals from unstained cells. For complex datasets, apply principal component analysis (PCA) to separate zinc-specific effects from artifacts .

- Ethical Compliance : Follow institutional biosafety protocols when handling genetically modified fungal strains and cytotoxic compounds .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.